2-Fluoro-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carbonitrile
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Overview
Description
1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- is a heterocyclic organic compound that features a pyrrole ring substituted with a nitrile group at the 2-position, a fluorine atom, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as triisopropylsilyl chloride for protection, Vilsmeier reagent for formylation, and N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carbonitrile: Lacks the fluorine and carbonyl substituents, resulting in different chemical and biological properties.
2-Fluoro-1H-pyrrole: Contains the fluorine substituent but lacks the nitrile and carbonyl groups.
1-Methyl-1H-pyrrole-2-carbonitrile: Similar structure but without the fluorine and carbonyl groups.
Uniqueness
1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
2-fluoro-1-methyl-5-oxopyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H5FN2O/c1-9-5(10)2-3-6(9,7)4-8/h2-3H,1H3 |
InChI Key |
LVXGFNBCNPJPKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC1(C#N)F |
Origin of Product |
United States |
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